Chlorophosphonazo mA
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Overview
Description
Chlorophosphonazo mA is a chemical compound known for its application in analytical chemistry, particularly in the spectrophotometric determination of various metal ions. It is a derivative of chromotropic acid and contains bis-azo and phosphoryl groups, which contribute to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorophosphonazo mA involves the reaction of chromotropic acid with phosphoryl chloride and aromatic amines under controlled conditions. The reaction typically requires an acidic medium and elevated temperatures to facilitate the formation of the bis-azo structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Chlorophosphonazo mA undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions such as calcium, magnesium, and lanthanoids.
Substitution: Reacts with other azo compounds to form derivatives with different properties.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are metal-azo complexes, which exhibit distinct absorption spectra useful in analytical applications .
Scientific Research Applications
Chlorophosphonazo mA has a wide range of applications in scientific research, including:
Chemistry: Used as a chromogenic reagent for the spectrophotometric determination of metal ions.
Biology: Employed in calcium imaging studies to monitor intracellular calcium levels in biological samples.
Industry: Utilized in water hardness testing and quality control processes in various industrial applications.
Mechanism of Action
Chlorophosphonazo mA exerts its effects through the formation of stable complexes with metal ions. The bis-azo and phosphoryl groups in its structure facilitate the binding of metal ions, leading to changes in the absorption spectra of the compound. This property is exploited in spectrophotometric assays to quantify metal ion concentrations .
Comparison with Similar Compounds
Similar Compounds
Chlorophosphonazo III: Another bis-azo compound used for similar spectrophotometric applications.
Arsenazo III: A related compound with arsenic-containing functional groups, used for the determination of thorium and uranium.
Uniqueness
Chlorophosphonazo mA is unique due to its high sensitivity and selectivity for certain metal ions, making it a valuable tool in analytical chemistry. Its ability to form stable complexes with a wide range of metal ions sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H18ClN4O12PS2 |
---|---|
Molecular Weight |
685.0 g/mol |
IUPAC Name |
3-[(3-acetylphenyl)diazenyl]-6-[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C24H18ClN4O12PS2/c1-11(30)12-3-2-4-15(7-12)26-28-21-18(43(36,37)38)8-13-9-19(44(39,40)41)22(24(32)20(13)23(21)31)29-27-16-6-5-14(25)10-17(16)42(33,34)35/h2-10,31-32H,1H3,(H2,33,34,35)(H,36,37,38)(H,39,40,41) |
InChI Key |
CTPAOCBGSYHNQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=NC2=C(C=C3C=C(C(=C(C3=C2O)O)N=NC4=C(C=C(C=C4)Cl)P(=O)(O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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